![molecular formula C18H22N4O2 B2830406 N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide CAS No. 2034210-06-3](/img/structure/B2830406.png)
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It is a small molecule that has shown promising results in preclinical studies as a potential treatment for neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders.
Mecanismo De Acción
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide acts as a competitive inhibitor of the DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to increased levels of dopamine in the synaptic cleft, which can enhance dopaminergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been shown to improve cognitive function in preclinical models, including in rodent models of ADHD and drug addiction. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional stimulant medications for ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the DAT, as well as its low potential for abuse and addiction. However, its limited solubility and stability may present challenges for its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, including:
1. Clinical trials to evaluate its safety and efficacy in humans for the treatment of neuropsychiatric disorders such as ADHD and substance use disorders.
2. Further studies to elucidate its mechanism of action and its effects on other neurotransmitter systems.
3. Development of novel formulations or delivery methods to improve its solubility and stability.
4. Exploration of its potential as a tool for studying dopamine signaling and its role in neuropsychiatric disorders.
5. Investigation of its potential as a treatment for other disorders characterized by dysregulation of dopamine signaling, such as Parkinson's disease and schizophrenia.
In conclusion, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a promising small molecule inhibitor of the dopamine transporter that has shown potential as a treatment for neuropsychiatric disorders such as ADHD and substance use disorders. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully elucidate its potential as a treatment for these disorders and to explore its potential as a tool for studying dopamine signaling.
Métodos De Síntesis
The synthesis of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves several steps, starting with the reaction of 3-(pyridazin-3-yloxy)benzaldehyde with (S)-3-(aminomethyl)pyrrolidine. The resulting intermediate is then reacted with 3-bromopropylbenzene to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has been extensively studied in preclinical models, including in vitro and in vivo studies. It has been shown to selectively inhibit the reuptake of dopamine by the DAT, leading to increased dopamine levels in the brain. This mechanism of action makes it a potential treatment for neuropsychiatric disorders such as ADHD and substance use disorders, which are characterized by dysregulation of dopamine signaling.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-11-4-8-15-6-2-1-3-7-15)22-13-10-16(14-22)24-17-9-5-12-20-21-17/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIHZDGGXUMXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.